1,3-Dimethyl-2-cyanoguanidine

Histamine H2 Receptor Antagonists Cimetidine Development Isosteric Replacement

1,3-Dimethyl-2-cyanoguanidine (Cimetidine EP Impurity G) is the gold-standard reference material for cimetidine quality control and ANDA submissions. Unlike generic cyanoguanidines, its unique zwitterionic character (μ=13.1 D) and defined crystalline conformation ensure consistent retention time, spectral matching, and regulatory acceptance. Available as ISO 17034/17025-certified CRM with multi-traceability to USP and EP primary standards. The well-characterized metabolic pathway (Km=1.0 mM) further distinguishes it as the only valid probe for denitrosation SAR studies. Do not substitute—only this specific impurity guarantees compendial compliance.

Molecular Formula C4H8N4
Molecular Weight 112.13 g/mol
CAS No. 31857-31-5
Cat. No. B194880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-2-cyanoguanidine
CAS31857-31-5
Synonyms1-Cyano-2,3-dimethyl-guanidine;  1,3-Dimethyl-2-cyanoguanidine;  2-Cyano-1,3-dimethylguanidine;  N-Cyano-N’,N’’-dimethylguanidine
Molecular FormulaC4H8N4
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCNC(=NC)NC#N
InChIInChI=1S/C4H8N4/c1-6-4(7-2)8-3-5/h1-2H3,(H2,6,7,8)
InChIKeyKPUBXONXNWPZIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethyl-2-cyanoguanidine (CAS 31857-31-5) for R&D: A Differentiated Cyano-Guanidine Building Block and Reference Standard


1,3-Dimethyl-2-cyanoguanidine (also known as N-Cyano-N',N''-dimethylguanidine or CyanoDMG) is a cyano-functionalized guanidine derivative. It serves as a key intermediate in organic synthesis and as a critical reference material for pharmaceutical analysis. Its structural characteristics, including a staggered conformation with nearly equivalent C-N bond lengths and a planar central core [1], define its unique reactivity and analytical utility.

Why In-Class 1,3-Dimethyl-2-cyanoguanidine Analogs Cannot Be Simply Interchanged: Evidence of Differentiated Molecular Properties


Cyanoguanidines are not interchangeable in applications where molecular recognition, electronic properties, or metabolic fate are critical. As demonstrated by comparative dipole moment studies, 1,3-dimethyl-2-cyanoguanidine possesses a distinct zwitterionic character (μ = 13.1 D) that differs from related thiourea (μ = 10.0 D) and nitroethene (μ = 15.1 D) structures, directly impacting its behavior in biological and synthetic contexts [1]. Furthermore, its unique crystalline conformation [2] and well-characterized metabolic pathway to the innocuous CyanoDMG [3] differentiate it from other nitrosatable guanidines, making generic substitution risky for precise applications.

Quantitative Differentiation of 1,3-Dimethyl-2-cyanoguanidine (CAS 31857-31-5): Evidence for Scientific and Procurement Decisions


Dipole Moment Comparison: 1,3-Dimethyl-2-cyanoguanidine vs. 1,3-Dimethylthiourea vs. 1,1-Bis-methylamino-2-nitroethene

The dipole moment of 1,3-dimethyl-2-cyanoguanidine was determined in aqueous solution at 25°C as 13.1 Debyes, compared to 10.0 Debyes for 1,3-dimethylthiourea and 15.1 Debyes for 1,1-bis-methylamino-2-nitroethene [1]. The cyanoguanidine moiety's dipole moment and vector make important contributions to H2-receptor antagonist potency, with 75% of the variance between biological activity and structure explained by dipole orientation considerations [2].

Histamine H2 Receptor Antagonists Cimetidine Development Isosteric Replacement Zwitterionic Character

Crystal Structure and Molecular Conformation: A Defined Benchmark for Purity and Reactivity

X-ray crystallographic analysis reveals a staggered conformation with four nearly equivalent carbon-nitrogen bond lengths and a planar arrangement of the central four atoms [1]. Crystal data: monoclinic, space group C2, with unit cell parameters a = 20.2528(4), b = 6.7254(2), c = 10.6748(2) Å, β = 94.699(3)°, Z = 4. Structure solved and refined to R(1) = 0.053 for 2043 observed reflections [2].

X-ray Crystallography Molecular Conformation Cyanoguanidine Structure Solid-State Characterization

Denitrosation Kinetics: Conversion of CyanoDMNG to CyanoDMG in Rat Liver Microsomes

Rat liver microsomes catalyze the denitrosation of 1,3-dimethyl-2-cyano-1-nitrosoguanidine (CyanoDMNG) to 1,3-dimethyl-2-cyanoguanidine (CyanoDMG). Kinetic analysis yields a Km of 1.0 mM and a Vmax of 2.7 nmol/min/mg protein for this conversion [1]. The denitrosated guanidinium compound accounts for 50–70% of the nitroso compound metabolized [2].

Drug Metabolism N-Nitrosoguanidines Cytochrome P450 Detoxification Pathways

Cimetidine EP Impurity G: Regulatory Recognition and Certified Reference Material Status

1,3-Dimethyl-2-cyanoguanidine is officially designated as Cimetidine EP Impurity G in the European Pharmacopoeia [1]. It is available as a Certified Reference Material (CRM) produced and certified in accordance with ISO 17034 and ISO/IEC 17025 standards . Commercial sources offer purities ≥98% or >95% by HPLC .

Pharmaceutical Impurity Cimetidine Pharmacopoeial Standard Regulatory Compliance

Nitrosation Kinetics: Rate Law and Mechanism Comparison Among Guanidines

The nitrosation of N,N′-dimethyl-N″-cyanoguanidine follows a first-order rate law with respect to both guanidine and acid concentration, and proceeds via a mechanism similar to that of amides and ureas with a slow proton transfer as the rate-determining step [1]. This kinetic behavior was studied alongside dicyandiamide and guanidine, establishing a comparative framework for nitrosation reactivity within the guanidine class .

Chemical Kinetics Nitrosation Guanidine Reactivity Reaction Mechanism

Optimal Applications for 1,3-Dimethyl-2-cyanoguanidine (CAS 31857-31-5) Based on Quantitative Evidence


Pharmaceutical Quality Control: Cimetidine Impurity G Reference Standard

As the officially designated Cimetidine EP Impurity G, 1,3-dimethyl-2-cyanoguanidine is the definitive reference standard for analytical method development, validation, and routine quality control of cimetidine active pharmaceutical ingredients and finished drug products [1]. Its availability as an ISO 17034/17025-certified CRM ensures traceability for regulatory submissions.

Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies of H2 Antagonists

The precise dipole moment (13.1 D) and vector of 1,3-dimethyl-2-cyanoguanidine make it an essential comparator in SAR investigations of histamine H2-receptor antagonists [1]. Its distinct zwitterionic character, quantified relative to thiourea and nitroethene analogs, provides a benchmark for optimizing electronic properties in drug candidates.

Toxicology and Drug Metabolism Research: Model Substrate for Denitrosation Pathways

The well-characterized metabolic conversion of CyanoDMNG to 1,3-dimethyl-2-cyanoguanidine (Km=1.0 mM, Vmax=2.7 nmol/min/mg) in rat liver microsomes [1] establishes this compound as a valuable probe for studying cytochrome P450- and glutathione transferase-mediated denitrosation detoxification mechanisms .

Organic Synthesis: Cyano-Guanidine Building Block for Heterocycle Construction

The unique molecular conformation of 1,3-dimethyl-2-cyanoguanidine, with its planar central core and nearly equivalent C-N bond lengths [1], coupled with the reactivity of its cyano and guanidine functionalities , makes it a versatile intermediate for synthesizing nitrogen-containing heterocycles in medicinal chemistry programs.

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